molecular formula C9H13NO2 B3244306 4-Amino-3-(2-methoxyethyl)phenol CAS No. 161368-65-6

4-Amino-3-(2-methoxyethyl)phenol

Cat. No.: B3244306
CAS No.: 161368-65-6
M. Wt: 167.2 g/mol
InChI Key: ZCDJINYJEUUFKR-UHFFFAOYSA-N
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Description

Significance of Phenolic Structures in Synthetic and Mechanistic Organic Chemistry

Phenols and their derivatives are not only widespread in nature but also serve as core scaffolds in a vast array of industrial products, including pharmaceuticals, agrochemicals, and polymers. nsf.gov Their importance is rooted in the versatile reactivity of the hydroxyl group and its influence on the aromatic ring.

Substituted phenols are pivotal starting materials and intermediates in organic synthesis. wisdomlib.orgresearchgate.net The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. quora.com This directing effect is a cornerstone of synthetic strategy, allowing for regiocontrolled functionalization of the aromatic ring. Furthermore, the hydroxyl group can be used to direct metallation reactions to the adjacent ortho position, providing an alternative and powerful method for C-H bond functionalization that complements classical electrophilic substitution. oregonstate.edu The specific substitution pattern on a phenol (B47542) significantly affects its physical properties, including the acidity and bond dissociation energy of the O-H group, as well as the redox properties of the molecule. researchgate.net

The conversion of a phenol to a phenolic ether—an aromatic ring bearing an alkoxy (-OR) group—is a common and critical transformation. wikipedia.org This modification serves multiple purposes. It protects the reactive hydroxyl group from unwanted side reactions and fundamentally alters the molecule's properties. Phenolic ethers are generally less polar and less acidic than their parent phenols. wikipedia.org In medicinal chemistry, this transformation is often employed to enhance a molecule's metabolic stability and oral bioavailability by replacing a hydrogen-bond-donating hydroxyl group with a group that can only act as a hydrogen-bond acceptor. wikipedia.org Consequently, phenolic ethers are recognized as privileged structural motifs, appearing in a significant number of pharmaceuticals and natural products. nsf.govnih.gov In 2020, for instance, 62% of small-molecule drugs approved by the U.S. Food and Drug Administration contained a phenol or phenolic ether moiety. nsf.govnih.gov

Contextualization of 4-Amino-3-(2-methoxyethyl)phenol within Contemporary Synthetic Chemistry

The compound this compound (CAS Number: 161368-65-6) represents a confluence of the structural motifs discussed above. nih.govaccelachem.com It is a substituted 4-aminophenol (B1666318), a class of compounds known for their utility in materials science and as pharmaceutical intermediates.

PropertyData
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number 161368-65-6
Structure A phenol ring substituted with an amino group at position 4 and a 2-methoxyethyl group at position 3.

Table 1: Physicochemical Properties of this compound

While specific research dedicated exclusively to this compound is not abundant in publicly accessible literature, its synthetic value can be inferred from its structure. It is a trifunctional molecule, possessing:

A primary aromatic amine : Susceptible to diazotization, acylation, and other reactions typical of anilines.

A phenolic hydroxyl group : Can undergo O-alkylation or acylation and directs electrophilic substitution to the positions ortho to it (positions 2 and 6).

A methoxyethyl side chain : This group introduces steric bulk adjacent to the hydroxyl group, which could influence the regioselectivity of subsequent reactions. The ether linkage within this chain adds a potential metal-coordinating site and increases the molecule's lipophilicity compared to a simple ethyl group.

The substitution pattern is noteworthy. The primary amine and hydroxyl group are para to each other, a common arrangement in photographic developers and pharmaceutical precursors. The 2-methoxyethyl group is ortho to the hydroxyl group and meta to the highly activating amino group. This specific arrangement suggests that the compound is likely designed as a specialized building block. Its synthesis would likely involve the multi-step functionalization of a simpler phenol or aniline (B41778) precursor.

As a synthetic intermediate, this compound could be used to create more complex molecules where the amine handle allows for one set of chemical transformations (e.g., amide bond formation) while the phenol allows for another (e.g., ether synthesis). The methoxyethyl group could play a crucial role in fine-tuning the final molecule's steric and electronic properties, as well as its solubility and how it interacts with biological targets.

Overview of Phenol-Methoxyethyl Ether Hybrid Architectures

Phenol-methoxyethyl ether hybrid architectures represent a significant subclass of multi-functionalized aromatic compounds. The presence of both a phenolic hydroxyl group and a methoxyethyl ether side chain on the same aromatic nucleus creates a molecule with distinct electronic and steric properties. The hydroxyl group can act as a hydrogen bond donor and a proton source, while the methoxyethyl group introduces flexibility and potential for further functionalization. This dual-functionality is a key driver for their investigation in various chemical contexts.

For instance, the core structure is a key component in the synthesis of certain beta-blockers, such as metoprolol (B1676517), which features a 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol structure. wikipedia.org The synthesis of related compounds, such as 1-[4-(2-Methoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol, further highlights the interest in this structural motif. prepchem.com

Rationale for Investigating Multi-Functionalized Aromatic Systems

The investigation into multi-functionalized aromatic systems is propelled by the quest for molecules with tailored properties. By incorporating multiple functional groups, chemists can fine-tune characteristics such as solubility, reactivity, and biological activity. The interplay between different functional groups within the same molecule can lead to synergistic effects, resulting in properties that are not merely the sum of the individual components.

Chemical and Physical Properties of this compound

The properties of this compound are dictated by the presence of the amino, hydroxyl, and methoxyethyl groups on the phenol ring.

PropertyValue
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
CAS Number 161368-65-6
MDL Number MFCD20724831
SMILES OC1=CC=C(N)C(CCOC)=C1

Table 1: Key identifiers and properties of this compound. nih.govbldpharm.com

The synthesis of related aminophenol derivatives often involves multi-step processes, such as nitrosation followed by reduction, to introduce the amino group onto the phenolic ring. google.com The presence of both an acidic phenol and a basic amino group makes the compound amphoteric, capable of reacting with both acids and bases.

Research Findings and Applications

While specific research applications for this compound are not extensively documented in publicly available literature, the broader class of aminophenols and their derivatives have been the subject of significant investigation. mdpi.comsmolecule.comresearchgate.net These studies often focus on their potential as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. smolecule.comresearchgate.net The antioxidant properties of the phenolic group and the reactivity of the amino group make them versatile building blocks in organic synthesis. smolecule.comresearchgate.net

The study of similar structures, such as 3-((2-(2-Methoxyethoxy)ethyl)amino)phenol, highlights the interest in the biological activities of such compounds, including their potential antioxidant properties and interactions with biological macromolecules. ontosight.ai Furthermore, the synthesis of various aminophenol derivatives is an active area of research, with studies exploring their antimicrobial and antidiabetic activities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(2-methoxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDJINYJEUUFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Amino 3 2 Methoxyethyl Phenol

Reactivity Profiles of the Aromatic Amino Group

The primary amino group is a potent nucleophile and a strong activating group on the aromatic ring, making it a focal point for a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl and amino groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. In 4-Amino-3-(2-methoxyethyl)phenol, the positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) and amino group (positions 2, 5, and 6) are electronically enriched. Given the existing substitution pattern, the primary sites for electrophilic attack are positions 5 and 6. The methoxyethyl group at position 3 provides some steric hindrance, potentially favoring substitution at position 5.

Common electrophilic aromatic substitution reactions for activated phenols include nitration and halogenation. For instance, nitration of p-aminophenol can lead to 3-nitro-4-aminophenol. google.com Similarly, phenols readily undergo halogenation even without a Lewis acid catalyst. byjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ElectrophilePredicted Major Product(s)Rationale
HNO₃/H₂SO₄4-Amino-3-(2-methoxyethyl)-5-nitrophenolThe powerful activating and directing effects of the -OH and -NH₂ groups favor substitution at the vacant ortho and para positions. Position 5 is electronically activated and less sterically hindered than position 2.
Br₂ in CHCl₃4-Amino-5-bromo-3-(2-methoxyethyl)phenolSimilar to nitration, halogenation is directed to the activated positions. Monosubstitution is expected under mild conditions.

Acylation and Sulfonylation of the Primary Amine

In reactions with acylating and sulfonylating agents, the primary amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. This selectivity allows for the preferential formation of N-acylated or N-sulfonylated products. For example, the acylation of p-aminophenol with acetic anhydride (B1165640) is a well-established method for the synthesis of paracetamol, demonstrating the higher reactivity of the amino group. quora.com

Table 2: Representative Acylation and Sulfonylation Reactions of Aminophenol Analogs

ReactantReagentProductReference
p-AminophenolAcetic AnhydrideN-(4-hydroxyphenyl)acetamide (Paracetamol) quora.com
p-AminophenolBenzenesulfonyl chlorideN-(4-hydroxyphenyl)benzenesulfonamideN/A

For this compound, acylation would be expected to proceed similarly, yielding the corresponding N-acetyl or N-sulfonyl derivative.

Formation of Diazo and Azido Derivatives

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of substitution reactions. The synthesis of 4-amino-3-methoxyphenol, a close analog, has been achieved through a process involving the diazotization of sulfanilic acid, coupling with 3-methoxyphenol, and subsequent reduction of the resulting azo dye. This indicates that the amino group in a similarly substituted phenol (B47542) can undergo diazotization. The resulting diazonium salt of this compound could then be transformed into various other functional groups, including azides by reaction with sodium azide.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comresearchgate.net These reactions are typically catalyzed by acid or base and involve the formation of a hemiaminal intermediate followed by the elimination of water. mdpi.com The specific conditions and the nature of the carbonyl compound will influence the stability and yield of the resulting imine.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group, while generally less nucleophilic than the primary amine in a neutral molecule, can be readily deprotonated to form a highly nucleophilic phenoxide ion. This allows for selective reactions at the oxygen atom.

O-Alkylation and O-Acylation Reactions

Selective O-alkylation and O-acylation of aminophenols are important synthetic transformations. To achieve selective reaction at the hydroxyl group, it is often necessary to either protect the more reactive amino group or to perform the reaction under conditions that favor the formation of the phenoxide ion. For example, in the presence of a base, the phenolic proton is removed, and the resulting phenoxide can act as a nucleophile to attack an alkyl halide (Williamson ether synthesis) or an acyl halide/anhydride.

A study on the selective alkylation of aminophenols demonstrated that O-alkylation can be achieved in good yields by first protecting the amino group via condensation with benzaldehyde, followed by alkylation of the hydroxyl group, and subsequent hydrolysis of the imine to restore the primary amine. researchgate.net

Table 3: Conditions for Selective O-Alkylation of Aminophenol Analogs

SubstrateReaction SequenceReagentsProduct TypeReference
o-Aminophenol1. Protection 2. Alkylation 3. Deprotection1. Benzaldehyde 2. Alkyl halide, K₂CO₃ 3. HClo-Alkoxyaniline researchgate.net

Similarly, O-acylation can be achieved under acidic conditions where the amino group is protonated and thus deactivated as a nucleophile, allowing the less basic hydroxyl group to react. nih.gov

Directed Functionalization at Ortho and Para Positions to Hydroxyl

The phenolic hydroxyl group in this compound is a potent activating group that directs electrophilic aromatic substitution to the ortho and para positions. masterorganicchemistry.com This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at these positions, thereby making the molecule more susceptible to electrophilic attack. The amino group, also a strong activating group, further enhances the reactivity of the ring.

In the structure of this compound, the para position relative to the hydroxyl group is already occupied by the amino group. Consequently, electrophilic functionalization is predominantly directed to the C5 position, which is ortho to the hydroxyl group and meta to the amino group. The combined activating effects of both the hydroxyl and amino groups strongly favor substitution at this site.

Recent studies on similar p-aminophenol derivatives have demonstrated site-selective functionalization. For instance, a copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been developed, highlighting the ability to introduce functional groups at specific positions on the aminophenol scaffold under mild conditions using air as the oxidant. rsc.org While this particular study focuses on the C2 position, it underscores the ongoing research into controlling regioselectivity in the functionalization of these molecules.

Common electrophilic substitution reactions that could be directed to the C5 position of this compound include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of a halogen atom (e.g., bromine, chlorine).

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively.

Careful control of reaction conditions is crucial to achieve the desired regioselectivity and to prevent unwanted side reactions, such as oxidation of the electron-rich phenol and amine functionalities.

Interplay Between Functional Groups: Chemoselectivity and Regioselectivity

The presence of the amino, hydroxyl, and ether functional groups on the same molecule introduces challenges and opportunities related to chemoselectivity and regioselectivity. The differing reactivity of these groups allows for selective transformations if the reaction conditions are carefully chosen. umich.edu

The amino and hydroxyl groups are the most reactive sites for many transformations, while the ether group is comparatively inert. pearson.com

Acylation: The amino group is generally a stronger nucleophile than the phenolic hydroxyl group. Therefore, in the presence of an acylating agent (e.g., an acid chloride or anhydride), selective N-acylation is typically favored over O-acylation. libretexts.org

Alkylation: Both the amino and hydroxyl groups can undergo alkylation. The selectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. A strong base will deprotonate the phenol, forming a phenoxide, which is a potent nucleophile, potentially leading to O-alkylation. umich.edu

Electrophilic Aromatic Substitution: As previously discussed, the amino and hydroxyl groups are both strongly activating and ortho-, para-directing. masterorganicchemistry.com In this compound, they work in concert to direct incoming electrophiles to the C5 position.

To control the outcome of reactions and achieve selective functionalization, protection-deprotection strategies are often employed. umich.edu

Selective N-Functionalization: The amino group can be selectively protected, for example, by reacting it with an aldehyde to form an imine, which can then be reduced. umich.edu Alternatively, acylation can be used to form an amide. This protected group can then be removed later in the synthetic sequence.

Selective O-Functionalization: To achieve selective reaction at the phenolic hydroxyl, the more nucleophilic amino group must first be protected. For example, the amino group can be protected by reaction with benzaldehyde. The resulting Schiff base can then undergo O-alkylation. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated product. umich.edu

Selective C-Functionalization: For electrophilic substitution on the aromatic ring, protection of the amino and/or hydroxyl groups may be necessary to prevent oxidation and other side reactions, especially when using strong electrophiles or oxidizing conditions.

The development of chemoselective methods is an active area of research. For example, methods for the chemoselective synthesis of complex molecules by reacting precursors with multiple functional groups with amines have been described, highlighting the importance of controlling reactivity. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-3-(2-methoxyethyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

High-Resolution ¹H and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would display a complex pattern due to the three adjacent protons on the benzene (B151609) ring. The protons of the methoxyethyl side chain would appear as characteristic triplets, and the methoxy (B1213986) group as a sharp singlet. The protons of the phenol (B47542) (-OH) and amino (-NH₂) groups are typically broad and their chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the oxygen in the ether linkage. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Predicted NMR Data

The following tables outline the expected chemical shifts (in ppm) for this compound, based on data from similar structures like 4-aminophenol (B1666318) and 4-(2-methoxyethyl)phenol (B22458). rsc.orgchemicalbook.comsigmaaldrich.com

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH (H-5, H-6) 6.6 - 6.8 Multiplet (m)
Aromatic CH (H-2) 6.5 - 6.7 Doublet (d)
Phenolic OH 4.0 - 7.0 Broad Singlet (br s)
Amino NH₂ 3.0 - 5.0 Broad Singlet (br s)
O-CH₃ ~3.3 Singlet (s)
Ar-CH₂ ~2.7 Triplet (t)

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C-OH (C-4) 145 - 150
C-NH₂ (C-1) 138 - 142
C-Side Chain (C-3) 125 - 130
Aromatic CH (C-2, C-5, C-6) 115 - 120
Ar-CH₂ 30 - 35
O-CH₂ 70 - 75

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. princeton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent aromatic protons and, crucially, between the two methylene groups (-CH₂-CH₂-) of the ethyl side chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. wikipedia.org It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). wikipedia.org This is vital for connecting the different fragments of the molecule. For example, correlations would be expected from the protons of the Ar-CH₂ group to the aromatic carbons C-2, C-3, and C-4, firmly placing the methoxyethyl side chain at the C-3 position of the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. princeton.edu This experiment would show a spatial correlation between the protons of the Ar-CH₂ group and the aromatic proton at C-2, providing further confirmation of the substituent's position.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) techniques can be employed to study the conformational flexibility of this compound. nih.gov The primary focus would be the rotation around the single bonds of the methoxyethyl side chain. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in peak shape or chemical shift that indicate the freezing out of specific conformers at lower temperatures. This can provide insights into the preferred three-dimensional arrangement (conformation) of the side chain relative to the aromatic ring. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

Characteristic Vibrational Modes of Amino, Phenol, and Ether Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.

Phenol Group (-OH): A strong and typically very broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, corresponding to the O-H stretching vibration. libretexts.org The broadness is a result of hydrogen bonding. A C-O stretching vibration should also appear in the 1200-1260 cm⁻¹ region.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine would typically appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

Ether Group (C-O-C): The most characteristic vibration for the ether linkage is the C-O-C asymmetric stretching, which would result in a strong absorption band in the fingerprint region, typically between 1070 and 1150 cm⁻¹. sigmaaldrich.com

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenol O-H Stretch 3200 - 3600 Strong, Broad
Amino N-H Stretch 3300 - 3500 Medium (doublet)
Amino N-H Bend 1590 - 1650 Medium to Strong
Ether C-O-C Stretch 1070 - 1150 Strong

Hydrogen Bonding Interactions from Spectroscopic Data

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes this compound capable of participating in significant intermolecular hydrogen bonding. The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen atoms of the phenol and ether groups, along with the nitrogen of the amino group, can act as hydrogen bond acceptors.

This hydrogen bonding would be most clearly evidenced in the IR spectrum. As mentioned, the O-H stretching band is expected to be very broad due to the variety of hydrogen-bonded states present in the sample. libretexts.org The position and shape of the N-H stretching bands would similarly be affected. Studying the spectra in dilute solutions of non-polar solvents could reduce intermolecular hydrogen bonding, leading to the appearance of sharper, higher-frequency "free" O-H and N-H stretching bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments that form when the molecule is broken apart.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For this compound, with the molecular formula C₉H₁₃NO₂, the theoretical monoisotopic mass can be calculated with high precision. The monoisotopic mass is the sum of the masses of the most abundant isotope of each element in the molecule. An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the elemental composition. chemspider.com

The expected isotopic distribution for the molecular ion [M+H]⁺ can also be calculated, showing the relative abundances of ions containing heavier isotopes like ¹³C and ¹⁵N.

Table 1: Theoretical Exact Mass and Isotopic Distribution for C₉H₁₃NO₂

PropertyValue
Molecular Formula C₉H₁₃NO₂
Monoisotopic Mass 167.09463 u
Average Mass 167.2055 u
[M+H]⁺ Exact Mass 168.10188 u
[M+Na]⁺ Exact Mass 190.08382 u
[M+K]⁺ Exact Mass 206.05776 u

This interactive table provides the calculated exact masses for the molecule and its common adducts, which are crucial for HRMS analysis.

Fragmentation Patterns for Structural Connectivity Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a fingerprint that helps to piece together the molecule's structure. While a specific experimental mass spectrum for this compound is not widely available, a predicted fragmentation pattern can be deduced based on the established rules for its functional groups: phenols, aromatic amines, and ethers. libretexts.orgmiamioh.edu

The molecular ion peak (M⁺˙) would be expected at an m/z of 167. As it contains one nitrogen atom, it adheres to the nitrogen rule, having an odd nominal mass. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen or the amino group is a common pathway for ethers and amines. miamioh.edu

Benzylic Cleavage: The bond between the ethyl side chain and the aromatic ring is a benzylic position. Cleavage at this bond is highly favorable, leading to the formation of a stable benzylic cation or radical.

Loss of Small Molecules: Phenols can characteristically lose carbon monoxide (CO) after rearrangement. nist.gov The methoxy group can be lost as a formaldehyde (B43269) molecule (CH₂O) or a methyl radical (•CH₃).

Table 2: Predicted Mass Fragments of this compound

m/z (predicted)Possible Fragment StructureFragmentation Pathway
167[C₉H₁₃NO₂]⁺˙Molecular Ion
152[C₈H₁₀NO₂]⁺Loss of •CH₃ from methoxy group
136[C₉H₁₂N]⁺Loss of •OCH₃ (not common) and H
122[C₇H₈NO]⁺Cleavage of the C-C bond of the ethyl group (loss of •CH₂OCH₃)
107[C₆H₅NO]⁺˙Cleavage of the entire methoxyethyl side chain

This interactive table outlines the plausible fragmentation pathways and the corresponding mass-to-charge ratios for the major fragments expected from this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. docbrown.info

Although a specific crystal structure for this compound is not publicly documented, a successful analysis would yield precise crystallographic data. This data provides the fundamental description of the crystal's repeating unit cell.

Table 3: Illustrative Crystallographic Data Table

ParameterExample ValueDescription
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
a (Å) 10.15Length of the 'a' axis of the unit cell.
b (Å) 9.52Length of the 'b' axis of the unit cell.
c (Å) 15.86Length of the 'c' axis of the unit cell.
β (˚) 92.68Angle of the 'β' axis of the unit cell.
Volume (ų) 1529.6The volume of the unit cell.
Z 4The number of molecules in the unit cell.

This interactive table illustrates the type of parameters that would be determined from a single-crystal X-ray diffraction experiment. The values are representative examples based on a similar molecule. chemspider.com

Conformation and Intermolecular Interactions in Crystalline State

The results of an X-ray diffraction study would reveal the molecule's preferred conformation in the solid state. The flexible methoxyethyl side chain can adopt various torsional angles, and crystallography would pinpoint the exact arrangement.

Furthermore, the analysis would elucidate the network of intermolecular interactions that stabilize the crystal structure. Given the functional groups present in this compound, a rich network of hydrogen bonds is expected. researchgate.netresearchgate.net These would likely include:

O-H···N bonds: Between the phenolic hydroxyl group of one molecule and the amino nitrogen of a neighboring molecule.

N-H···O bonds: Between the amino group of one molecule and the phenolic or ether oxygen of another.

π-π Stacking: The aromatic rings may stack on top of each other, contributing to crystal stability through van der Waals forces. mdpi.com

These interactions dictate the packing of the molecules and are fundamental to the material's physical properties. mdpi.com

Computational Chemistry and Theoretical Studies on 4 Amino 3 2 Methoxyethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. dergipark.org.tr These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic distribution, energy, and geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. sigmaaldrich.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. sigmaaldrich.comresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. sigmaaldrich.com

For 4-Amino-3-(2-methoxyethyl)phenol, a DFT calculation would begin with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. This optimized structure corresponds to the most stable three-dimensional shape of the molecule. The calculation would yield precise bond lengths, bond angles, and dihedral angles.

A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results. dergipark.org.trresearchgate.net The resulting minimized energy provides a measure of the molecule's thermodynamic stability.

Illustrative Data Table: Predicted Geometrical Parameters The following table is a hypothetical representation of data that would be obtained from a DFT geometry optimization of this compound.

ParameterBond/AnglePredicted Value
Bond Length C-O (Phenolic)~1.37 Å
C-N (Amino)~1.40 Å
C-C (Aromatic)~1.39 - 1.41 Å
C-O (Ether)~1.43 Å
Bond Angle C-O-H (Phenolic)~109°
C-C-N (Amino)~120°
C-O-C (Ether)~112°

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is a visual representation of the electrostatic potential plotted onto the electron density surface of the molecule. nih.gov Different colors are used to indicate regions of varying potential: red typically signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal:

Negative Regions: Concentrated around the oxygen atom of the hydroxyl group, the oxygen of the methoxy (B1213986) group, and the nitrogen atom of the amino group due to the high electronegativity of these atoms. These sites would be the primary targets for electrophiles.

Positive Regions: Located around the hydrogen atom of the hydroxyl group and the hydrogens of the amino group, making these sites susceptible to nucleophilic interaction.

This analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.comacs.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.govijaemr.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net

For this compound, FMO analysis would calculate the energies of these orbitals. The presence of electron-donating groups (amino and hydroxyl) would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The distribution of the HOMO and LUMO across the molecule would indicate the specific atoms involved in electron donation and acceptance during a chemical reaction.

Illustrative Data Table: FMO Parameters The following table is a hypothetical representation of data that would be obtained from an FMO analysis of this compound.

ParameterPredicted Energy (eV)
E_HOMO ~ -5.2 eV
E_LUMO ~ -0.5 eV
HOMO-LUMO Gap (ΔE) ~ 4.7 eV

Conformational Analysis and Molecular Dynamics Simulations

These computational methods are used to study the dynamic behavior of molecules, including the different shapes (conformations) they can adopt and the energetic barriers between these conformations.

The methoxyethyl side chain, -CH2-CH2-O-CH3, attached to the phenol (B47542) ring is flexible and can rotate around its single bonds. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

A computational study on this compound would focus on the torsion angles within the methoxyethyl group. By calculating the energy at each rotational step, a potential energy profile can be constructed. This would reveal the preferred (lowest energy) spatial arrangement of the side chain relative to the phenol ring. These preferences are governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding.

While the benzene (B151609) ring itself is planar, the substituents (amino, hydroxyl, and methoxyethyl groups) have their own spatial arrangements defined by torsional angles. A key analysis would involve the torsional angles that describe the orientation of the methoxyethyl side chain with respect to the plane of the aromatic ring.

Molecular dynamics (MD) simulations could further explore the conformational landscape by simulating the atomic motions over time. nih.gov An MD simulation would provide insight into how the molecule behaves at a given temperature, showing the flexibility of the side chain and the stability of different conformations. For this compound, this would reveal the accessible range of torsional angles and how intramolecular hydrogen bonding might restrict the molecule's flexibility. Ring puckering analysis is not applicable here as the core is a planar benzene ring.

Illustrative Data Table: Key Torsional Angles The following table is a hypothetical representation of key torsional angles that would be analyzed in a conformational study of this compound.

Torsional AngleAtom DefinitionPredicted Stable Angle(s)
τ1 C(aromatic)-C(aromatic)-C(ethyl)-C(ethyl)~ ±90°
τ2 C(aromatic)-C(ethyl)-C(ethyl)-O(ether)~ 180° (anti), ±60° (gauche)
τ3 C(ethyl)-C(ethyl)-O(ether)-C(methyl)~ 180° (anti)

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of organic molecules. By calculating the optimized molecular geometry and its response to various energetic perturbations, a detailed picture of its spectral behavior can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose, often employed in conjunction with DFT methods like B3LYP. nih.gov

The process involves first optimizing the molecule's three-dimensional structure at a chosen level of theory. Following this, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of experimental spectra and can help distinguish between similar isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data representative of results from a DFT/B3LYP/GIAO calculation. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -OH) 6.65 115.8
Aromatic C-H (meta to -OH) 6.78 116.5
Aromatic C-H (ortho to -NH₂) 6.60 114.9
Aromatic C-OH - 148.5
Aromatic C-NH₂ - 138.2
Aromatic C-CH₂ - 129.7
-CH₂-Ar 2.75 35.1
-CH₂-O- 3.60 72.4
-O-CH₃ 3.30 59.0
Phenolic -OH 8.80 -

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic bending and stretching of chemical bonds. Computational models can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net After geometric optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions.

The resulting vibrational modes can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral peaks. For this compound, this would reveal characteristic frequencies for O-H and N-H stretches, aromatic C-H bends, and C-O ether stretches. These simulations are crucial for understanding the molecule's dynamic behavior and confirming its structural features. icm.edu.pl

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net This analysis reveals the wavelengths at which the molecule absorbs light and the nature of the underlying electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, TD-DFT calculations would predict the λₘₐₓ values corresponding to π → π* transitions within the benzene ring, which are influenced by the electron-donating amino and hydroxyl groups. The solvent environment can be included in these models using approaches like the Polarizable Continuum Model (PCM) to provide more accurate, solvatochromic predictions.

Table 2: Predicted Electronic Transitions for this compound (Illustrative) This table presents hypothetical data representative of results from a TD-DFT calculation in a methanol (B129727) solvent model.

Transition Predicted λₘₐₓ (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 295 0.15 HOMO → LUMO
S₀ → S₂ 240 0.42 HOMO-1 → LUMO

Reaction Mechanism Elucidation Through Computational Approaches

Beyond predicting static properties, computational chemistry is invaluable for mapping the energetic landscape of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient intermediates and high-energy transition states.

A plausible synthetic route to this compound involves the catalytic reduction of a precursor, 3-(2-methoxyethyl)-4-nitrophenol. The characterization of the transition state for the key steps in this transformation, such as the hydrogenation of the nitro group, is critical for understanding reaction kinetics and optimizing conditions. researchgate.net

Computational methods can locate the precise geometry of a transition state—the maximum energy point along the minimum energy reaction path. A frequency calculation on this geometry will reveal a single imaginary frequency, confirming it as a true transition state. Analysis of this structure provides insight into which bonds are breaking and forming during this fleeting stage of the reaction.

Reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), maps the entire energetic pathway from reactants to products, passing through the transition state. This provides a detailed profile of the energy changes throughout the reaction.

Exploration of 4 Amino 3 2 Methoxyethyl Phenol As a Synthetic Precursor and Building Block

Role as an Intermediate in the Synthesis of Advanced Organic Molecules

The strategic placement of the amino, hydroxyl, and methoxyethyl groups on the phenol (B47542) ring makes 4-Amino-3-(2-methoxyethyl)phenol a valuable starting material for the synthesis of a variety of complex organic structures.

Precursor to β-Blocker Analogues (e.g., Metoprolol (B1676517) Derivatives)

A significant application of this compound lies in its use as a precursor for the synthesis of analogues of β-blockers, a class of drugs primarily used to manage cardiovascular diseases. The structural framework of this compound is closely related to that of metoprolol, a widely used β1-selective adrenergic receptor blocker.

The synthesis of metoprolol and its derivatives often starts from 4-(2-methoxyethyl)phenol (B22458). nih.govgoogle.comciac.jl.cnacgpubs.orgresearchgate.netias.ac.ingoogle.comgoogle.com The general synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin (B41342), followed by a reaction with a suitable amine, such as isopropylamine, to introduce the side chain characteristic of many β-blockers. nih.govgoogle.comgoogle.com The presence of the amino group in this compound offers a direct handle for modifications, allowing for the creation of a diverse library of metoprolol analogues with potentially altered pharmacological profiles. The synthesis of (S)-metoprolol, the more active enantiomer, has been achieved with high optical purity using 4-(2-methoxyethyl)phenol as a key starting material. ciac.jl.cnresearchgate.net

The synthesis of metoprolol from 4-(2-methoxyethyl)phenol is a well-established industrial process. google.comgoogle.comgoogle.com It typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with isopropylamine. google.comgoogle.com

Scaffold for the Construction of Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it an ideal scaffold for the construction of various heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

The amino and hydroxyl groups can participate in a variety of cyclization reactions to form fused or appended heterocyclic rings. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines, benzoxazines, or other related heterocyclic structures. The specific reaction conditions and the nature of the co-reactant determine the final heterocyclic ring system formed. The presence of the methoxyethyl side chain can further influence the properties and reactivity of the resulting heterocyclic compounds. The field of heterocyclic chemistry extensively utilizes aminoazoles as building blocks for creating diverse molecular architectures through various reaction pathways. frontiersin.org

Derivatization for Enhanced Functional Properties

The reactivity of the amino and phenolic hydroxyl groups in this compound allows for a wide range of derivatization reactions. These modifications can be tailored to enhance specific functional properties of the molecule, leading to materials with diverse applications.

Amide and Sulfonamide Formation for Diverse Applications

The primary amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This derivatization can be used to introduce a variety of functional groups, influencing the compound's solubility, lipophilicity, and biological activity. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a class of compounds known for their wide range of pharmacological activities. ebi.ac.uk The synthesis of amino acid amide derivatives has been explored to create novel classes of compounds with potential central nervous system activity. nih.gov

Phenolic Ester and Ether Derivatization

The phenolic hydroxyl group of this compound can be converted into esters and ethers. Esterification is typically achieved by reacting the phenol with carboxylic acids or their derivatives. Etherification can be carried out using various alkylating agents. These derivatizations modify the electronic properties of the phenol ring and can be used to attach the molecule to other substrates or to tune its physical properties. The synthesis of alpha-amino acid phenolic ester derivatives has been investigated for the development of water-soluble general anesthetic agents. nih.gov

Creation of Polymerizable Monomers or Ligands for Catalysis

The functional groups of this compound can be modified to create polymerizable monomers. For example, the introduction of a vinyl or acryloyl group onto the amino or phenolic hydroxyl group would render the molecule capable of undergoing polymerization, leading to the formation of functional polymers. These polymers could find applications in areas such as coatings, adhesives, and drug delivery systems.

Furthermore, the amino and hydroxyl groups can act as coordination sites for metal ions, making this compound and its derivatives potential ligands for catalysis. The specific design of the ligand, including the nature of the substituents on the aromatic ring, can influence the catalytic activity and selectivity of the resulting metal complex.

Structure-Activity Relationship (SAR) Investigations of its Derivatives (Excluding Biological/Clinical Outcomes)

The reactivity of this compound is governed by the interplay of its three distinct functional components: the amino group, the hydroxyl group, and the methoxyethyl side chain. Chemical modification of this core structure allows for the systematic investigation of how changes in its architecture influence its chemical behavior.

The chemical reactivity of derivatives of this compound is highly dependent on the nature and position of additional substituents on the aromatic ring. The existing amino and hydroxyl groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Their powerful electron-donating resonance effects significantly enhance the nucleophilicity of the benzene (B151609) ring. libretexts.orgquora.com

The introduction of further substituents can either augment or diminish this inherent reactivity. Electron-donating groups (EDGs) would further activate the ring, while electron-withdrawing groups (EWGs) would deactivate it. The reactivity is also highly sensitive to the reaction medium; in acidic conditions, the amino group is protonated to form an anilinium ion (-NH3+), which is a strongly deactivating, meta-directing group. quora.com Conversely, in strongly basic conditions, the hydroxyl group is deprotonated to a phenoxide ion (-O-), which is an extremely powerful activating group. researchgate.net

The following table summarizes the expected impact of hypothetical substituents on the chemical behavior of the aromatic ring in derivatives of this compound, assuming neutral conditions.

Substituent TypeExample SubstituentPosition on RingExpected Effect on Reactivity (Electrophilic Substitution)Governing Electronic Effect
Electron-Donating (Strong)-OCH₃5 or 6Increased+Resonance
Electron-Donating (Weak)-CH₃5 or 6Slightly Increased+Inductive
Electron-Withdrawing (Strong)-NO₂5 or 6Decreased-Resonance, -Inductive
Electron-Withdrawing (Moderate)-CN5 or 6Decreased-Resonance, -Inductive
Halogen (Deactivating)-Cl, -Br5 or 6Decreased-Inductive > +Resonance

This table presents generalized substituent effects based on established principles of physical organic chemistry.

The reactivity of this compound is a delicate balance of electronic and steric factors. wikipedia.org

Electronic Influences:

Amino Group (-NH₂): A strong activating group due to its ability to donate its lone pair of electrons into the aromatic π-system (+R effect), increasing electron density at the ortho and para positions. It also has a moderate electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity. quora.com

Hydroxyl Group (-OH): Similar to the amino group, it is a strong activator (+R effect) and moderately deactivating through induction (-I effect). Oxygen is more electronegative than nitrogen, making the -OH group's inductive pull stronger and its resonance donation slightly weaker than the -NH₂ group. quora.com

(2-methoxyethyl) Group (-CH₂CH₂OCH₃): This alkyl ether group is weakly electron-donating through an inductive effect (+I effect), slightly increasing the ring's nucleophilicity.

In electrophilic substitution, the powerful activating effects of the -NH₂ and -OH groups dominate, directing incoming electrophiles to the positions ortho and para to them. The position C5 is ortho to the amino group and meta to the hydroxyl group, while position C6 is ortho to the hydroxyl group. Both positions are activated, but the directing influence of the more powerful activating group under the specific reaction conditions (pH) will typically control the major product. researchgate.net

Steric Influences: The (2-methoxyethyl) group at position C3 introduces significant steric hindrance. chemistrytalk.orgyoutube.com This bulkiness impedes reactions at the adjacent C2 and C4 positions. More importantly, it sterically shields the C2 position from electrophilic attack, making substitution at the C6 position (ortho to the hydroxyl group) more favorable, assuming the hydroxyl group is the primary director. This steric blocking is a critical factor in controlling regioselectivity in reactions involving the aromatic ring. wikipedia.org

Functional GroupElectronic EffectSteric EffectImpact on Reactivity
Amino (-NH₂)Activating (+R > -I)MinorEnhances reactivity, directs ortho, para
Hydroxyl (-OH)Activating (+R > -I)MinorEnhances reactivity, directs ortho, para
(2-methoxyethyl)Weakly Activating (+I)SignificantHinders reactions at adjacent positions (C2)

Application in Materials Science and Polymer Chemistry

The dual functionality of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a versatile building block for creating advanced materials and functional polymers.

The amine and hydroxyl groups of this compound are ideal functional handles for step-growth polymerization. This allows the monomer to be incorporated into various polymer backbones, such as polyamides, polyesters, and poly(ester-amide)s. nih.govrsc.orgnih.gov

Polyamides: The amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages. If the hydroxyl group is protected or left unreacted, a linear polyamide can be synthesized. nih.gov

Polyesters: The hydroxyl group can undergo esterification with dicarboxylic acids to form polyester (B1180765) chains.

Poly(ester-amide)s: By reacting with monomers containing both carboxyl and other suitable functional groups, or by using a mixture of comonomers, both the amine and hydroxyl groups can be made to react, leading to the formation of complex poly(ester-amide)s with tailored properties. rsc.org

Conductive Polymers: Like other aminophenols, this molecule could potentially undergo oxidative polymerization to form a polyaniline-type polymer. mdpi.com The presence of the hydroxyl and methoxyethyl groups would enhance solubility and processability compared to unsubstituted polyaniline. mdpi.com

The (2-methoxyethyl) substituent would be pendant to the polymer backbone, influencing the final material's properties by increasing flexibility, improving solubility in organic solvents, and potentially introducing stimuli-responsive behavior due to the ether linkage. rsc.org

The distinct reactivity of the amino and hydroxyl groups makes this compound an excellent candidate for surface modification and functionalization. rsc.orgdtic.mil One functional group can be used to anchor the molecule to a surface, while the other remains exposed and available for subsequent chemical transformations.

For instance, the amine group can be used to functionalize surfaces rich in carboxyl or epoxy groups through amide or amine-epoxy bond formation. Alternatively, the phenolic hydroxyl group can form strong interactions with metal oxide surfaces or be used in grafting reactions. nih.gov This bifunctionality is advantageous for creating tailored surface chemistries.

Surface TypeAnchoring GroupExposed FunctionalityPotential Application
Carboxylated PolymerAmino (-NH₂)Phenolic Hydroxyl (-OH)Surface for sensor development, further grafting
Metal Oxide (e.g., SiO₂, TiO₂)Phenolic Hydroxyl (-OH)Amino (-NH₂)Creating biocompatible coatings, catalyst supports
Epoxy-functionalized MaterialAmino (-NH₂)Phenolic Hydroxyl (-OH)Modifying composite materials, creating adhesive layers
Halogenated SurfaceAmino (-NH₂) or Phenolic (-OH)Phenolic (-OH) or Amino (-NH₂)Creating functional polymer brushes

This "grafting-to" approach allows for the introduction of both phenol and amine functionalities onto a material's surface in a single step, which can be used to alter properties such as wettability, adhesion, and biocompatibility, or to provide reactive sites for immobilizing other molecules. dtic.milnih.gov

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Methodological Advances

While direct and extensive literature on the synthesis of 4-Amino-3-(2-methoxyethyl)phenol is not widespread, its synthesis can be logically inferred from established methodologies for related aminophenol derivatives. The primary synthetic achievements lie in the preparation of its key precursor, 4-(2-methoxyethyl)phenol (B22458). Several patented methods delineate the synthesis of this precursor, often as an intermediate in the production of pharmaceuticals like Metoprolol (B1676517). innospk.comgoogleapis.comprepchem.comgoogle.comresearchgate.net

A common synthetic route to 4-(2-methoxyethyl)phenol starts from 4-hydroxyacetophenone, which undergoes bromination and subsequent methoxide (B1231860) exchange to form α-methoxy-4-hydroxyacetophenone. This intermediate is then reduced to yield 4-(2-methoxyethyl)phenol. googleapis.comgoogle.com Another approach involves the palladium-catalyzed reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by hydrogenation and diazotization. researchgate.net

Building upon these established routes for the precursor, the synthesis of this compound would logically proceed through a nitration step, introducing a nitro group onto the aromatic ring of 4-(2-methoxyethyl)phenol, followed by a reduction of the nitro group to the desired amine. The synthesis of other aminophenols, such as 4-amino-3-methylphenol, often involves the reduction of a corresponding nitro or nitroso precursor. google.com

Table 1: Potential Synthetic Pathway to this compound

StepReactionStarting MaterialKey ReagentsProduct
1Synthesis of Precursor4-HydroxyacetophenoneBromine, Sodium Methoxide, Hydrogen/Catalyst4-(2-Methoxyethyl)phenol
2Nitration4-(2-Methoxyethyl)phenolNitrating agent (e.g., HNO₃/H₂SO₄)3-Nitro-4-(2-methoxyethyl)phenol
3Reduction3-Nitro-4-(2-methoxyethyl)phenolReducing agent (e.g., H₂/Pd, Sn/HCl)This compound

Unexplored Reactivity and Transformation Pathways of this compound

The reactivity of this compound is dictated by the interplay of its three functional groups: the activating amino and hydroxyl groups, and the ether linkage in the methoxyethyl side chain. The amino and hydroxyl groups are ortho and para directors in electrophilic aromatic substitution, suggesting that the positions ortho and para to these groups will be highly activated. However, the steric hindrance from the 2-methoxyethyl group at the 3-position will likely influence the regioselectivity of incoming electrophiles.

The nucleophilicity of the amino and hydroxyl groups presents another avenue for exploration. Selective N- or O-alkylation, acylation, or sulfonylation could be achieved by carefully controlling reaction conditions. researchgate.net For instance, in basic conditions, the phenoxide ion would be the dominant nucleophile, favoring O-functionalization. Conversely, under neutral or slightly acidic conditions, the amino group would be more nucleophilic. The presence of the methoxyethyl side chain could also participate in intramolecular reactions, potentially leading to the formation of novel heterocyclic systems.

Opportunities for Novel Derivatization and Application as a Versatile Building Block

The trifunctional nature of this compound makes it an excellent candidate as a versatile building block for the synthesis of more complex molecules. Each functional group offers a handle for further chemical modification, opening up a wide array of derivatization possibilities.

The amino group can be diazotized and subsequently replaced by a variety of substituents through Sandmeyer or related reactions. It can also be used to form amides, sulfonamides, and imines. The phenolic hydroxyl group can be converted to ethers, esters, and can participate in reactions such as the Williamson ether synthesis. nih.gov The methoxyethyl side chain, while less reactive, could potentially be cleaved or modified under specific conditions.

The true potential of this molecule lies in the sequential and selective derivatization of its functional groups. This would allow for the construction of a library of novel compounds with diverse structures and potential applications in medicinal chemistry and materials science. For instance, its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests its potential as a scaffold for new drug discovery programs. innospk.com

Integration of Advanced Analytical and Computational Techniques for Deeper Understanding

To fully elucidate the properties and potential of this compound, the integration of advanced analytical and computational techniques is crucial.

Analytical Techniques: Modern analytical methods are essential for the characterization of this molecule and its derivatives.

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the separation and quantification of substituted phenols and aminophenols. nih.govresearchgate.net Derivatization is often employed to enhance the volatility and detectability of these compounds in GC analysis. researchgate.net

Mass Spectrometry (MS): Coupled with chromatographic techniques (GC-MS, LC-MS), mass spectrometry can provide detailed structural information and facilitate the identification of reaction products and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of novel derivatives of this compound.

Computational Techniques: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure and reactivity of this compound. researchgate.net

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic attack and nucleophilic substitution, guiding synthetic efforts.

Spectroscopic Prediction: Theoretical calculations can aid in the interpretation of experimental spectra (e.g., NMR, IR) of new derivatives.

Property Prediction: Important molecular properties such as bond dissociation energies, ionization potentials, and electronic transitions can be calculated, offering a deeper understanding of the molecule's stability and potential behavior in various chemical environments. researchgate.net

Outlook for Future Research in Multi-Functionalized Aromatic Systems

The study of multi-functionalized aromatic systems like this compound is poised for significant advancement. Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The discovery of more efficient, selective, and sustainable synthetic routes to access complex aromatic building blocks will remain a priority. mdpi.com

Late-Stage Functionalization: Techniques for the late-stage functionalization of complex molecules are of particular interest, as they allow for the rapid diversification of molecular scaffolds. nih.gov

Catalysis: The use of novel catalysts to control the regioselectivity and stereoselectivity of reactions on multi-functionalized aromatic rings will continue to be a major research driver.

Supramolecular Chemistry: The ability of molecules like this compound to participate in hydrogen bonding and other non-covalent interactions makes them interesting candidates for the construction of supramolecular assemblies and functional materials. mdpi.com

Interdisciplinary Applications: The true value of these compounds will be realized through their application in interdisciplinary fields, from the design of new pharmaceuticals to the creation of advanced polymers and molecular sensors.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Amino-3-(2-methoxyethyl)phenol, and how is purity confirmed?

  • Synthesis : The compound is synthesized via selective functionalization of phenol derivatives. For example, 4-(2-methoxyethyl)phenol (CAS 56718-71-9) is a key intermediate in metoprolol synthesis, where alkylation or etherification steps introduce the methoxyethyl group .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection is used to monitor impurities (e.g., residual starting materials). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity .

Q. What safety precautions are critical when handling this compound?

  • Hazards : The compound is a skin/eye irritant (GHS Category 2/2A) and may cause respiratory sensitization.
  • Protocols : Use PPE (gloves, goggles, lab coats), work under fume hoods, and avoid inhalation. Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical attention for persistent irritation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methoxyethyl and amino groups).
  • MS : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • FT-IR : Detects functional groups like phenolic -OH (broad ~3300 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does this compound degrade under oxidative conditions, and what byproducts form?

  • Degradation Pathways : In advanced oxidation processes (e.g., UV/H₂O₂), cleavage of the methoxyethyl group generates 4-(2-hydroxyethyl)phenol and formaldehyde. Hydroxyl radical attack at the α-C position forms hydroxylated derivatives .
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies transient intermediates. Isotopic labeling can trace reaction pathways .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Studies : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics : Simulates interactions with enzymes or solvents, aiding in catalyst design or solubility optimization .

Q. How can crystallographic challenges for this compound be addressed?

  • Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water) promotes single-crystal growth.
  • Software Tools : SHELXL refines crystal structures, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies resolve impurities like 4-(2-Methoxyethyl)phenol during pharmaceutical synthesis?

  • Chromatography : Reverse-phase HPLC with C18 columns separates impurities using gradient elution (water/acetonitrile + 0.1% TFA).
  • Process Optimization : Adjust reaction stoichiometry and temperature to minimize side reactions. In-process controls (IPC) monitor intermediate purity .

Q. How does this compound influence environmental persistence of pharmaceuticals?

  • Ecotoxicity Studies : Metoprolol degradation releases 4-(2-methoxyethyl)phenol, which is tested for aquatic toxicity using Daphnia magna bioassays.
  • Advanced Remediation : Electro-Fenton processes degrade the compound via hydroxyl radicals, with LC-MS tracking mineralization efficiency .

Q. How to design experiments for studying interactions with biological macromolecules?

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for proteins (e.g., receptors or enzymes).
  • Structural Biology : Co-crystallization with target proteins followed by X-ray diffraction reveals binding modes .

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4-Amino-3-(2-methoxyethyl)phenol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.